molecular formula C12H7ClN2O2S B11847540 Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate

Cat. No.: B11847540
M. Wt: 278.71 g/mol
InChI Key: RPZXDDSSDSBVPI-UHFFFAOYSA-N
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Description

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the thiazole and quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a quinoline derivative with a thiazole precursor in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorothiazolo[4,5-b]pyridine-6-carboxylate
  • Methyl 4-chlorothiazolo[4,5-d]pyrimidine-6-carboxylate
  • Methyl 4-chlorothiazolo[4,5-e]benzothiazole-6-carboxylate

Uniqueness

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is unique due to its specific structural arrangement, which combines the thiazole and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H7ClN2O2S

Molecular Weight

278.71 g/mol

IUPAC Name

methyl 4-chloro-[1,3]thiazolo[4,5-c]quinoline-6-carboxylate

InChI

InChI=1S/C12H7ClN2O2S/c1-17-12(16)7-4-2-3-6-8(7)15-11(13)9-10(6)18-5-14-9/h2-5H,1H3

InChI Key

RPZXDDSSDSBVPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(C3=C2SC=N3)Cl

Origin of Product

United States

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